![molecular formula C12H24N2O2 B1285729 tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate CAS No. 864943-63-5](/img/structure/B1285729.png)

tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

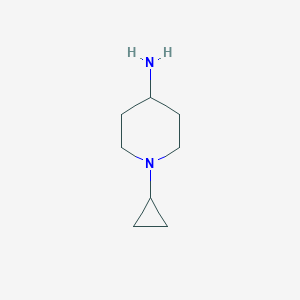

The compound tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group attached to an aminomethyl-substituted cyclohexyl ring. This structure is a common motif in medicinal chemistry due to its relevance in drug design and synthesis.

Synthesis Analysis

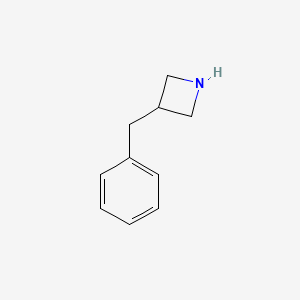

The synthesis of tert-butyl carbamate derivatives has been explored in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, the enantioselective synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been achieved using iodolactamization as a key step, highlighting the potential for creating chiral centers in these molecules . Furthermore, practical synthesis routes have been developed for trans-tert-butyl-2-aminocyclopentylcarbamate, which is structurally similar to the compound of interest, showcasing the accessibility of such intermediates for further applications .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for their reactivity and potential applications. The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the compound in chemical reactions. The cyclohexyl ring, often present in bioactive molecules, contributes to the lipophilicity and can impact the pharmacokinetic properties of the derivatives. The aminomethyl group is a functional handle that can be further modified or participate in the formation of bonds with other molecules.

Chemical Reactions Analysis

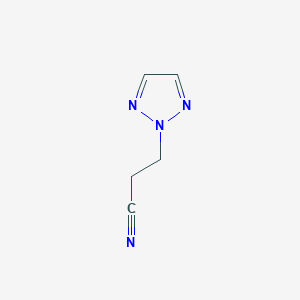

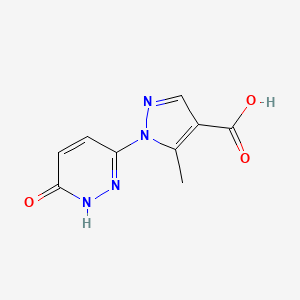

Tert-butyl carbamate derivatives are known to participate in various chemical reactions. For example, tert-butyl nitrite has been used as an oxidant and a N1 synthon in multicomponent reactions to form fused quinolines and isoquinolines through sequential C-N bond formations . Ynamides like tert-butyl N-ethynyl-N-phenylcarbamate have been involved in 1,3-dipolar cycloadditions to afford pyrazole derivatives . These reactions demonstrate the reactivity of the tert-butyl carbamate moiety and its utility in constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The tert-butyl group is known to impart volatility and stability against hydrolysis to the carbamate moiety. The cyclohexyl ring's conformational flexibility can affect the compound's solubility and crystallinity. The presence of functional groups such as amines and carbamates can lead to hydrogen bonding, impacting the compound's boiling point, melting point, and solubility in various solvents.

Wissenschaftliche Forschungsanwendungen

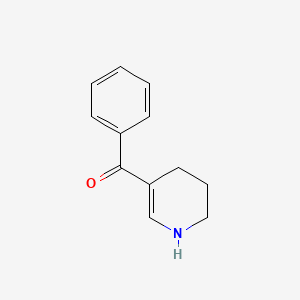

Synthesis of Key Intermediates for Factor Xa Inhibitors

An efficient stereoselective synthesis route for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, starting from simple 3-cyclohexene-1-carboxylic acid. This synthesis is important for the preparation of key intermediates in the synthesis of factor Xa inhibitors, showcasing the compound's role in medicinal chemistry (Wang et al., 2017).

Enantioselective Synthesis of Carbocyclic Analogues

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was identified as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, highlighting its significance in the synthesis of nucleotide analogues (Ober et al., 2004).

Metalation and Alkylation Research

Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes explored their capacity for undergoing metalation between nitrogen and silicon, followed by efficient reactions with various electrophiles. This study contributes to the understanding of metalation processes and the synthesis of α-functionalized α-amino silanes (Sieburth et al., 1996).

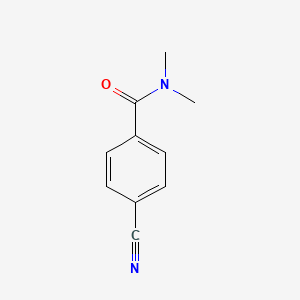

Synthesis of Biologically Active Compounds

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291), demonstrates the compound's role in pharmaceutical synthesis and optimization (Zhao et al., 2017).

Development of Fluorescent Sensory Materials

The study on benzothiazole-modified carbazole derivatives, specifically TCBT with a tert-butyl moiety, revealed its ability to gel certain solvents and form organogels. These gels could emit strong blue light and serve as efficient fluorescent sensory materials for detecting volatile acid vapors, showcasing the compound's potential in sensor technology (Sun et al., 2015).

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(9-13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRHJVGZHRVXDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585463 |

Source

|

| Record name | tert-Butyl [1-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864943-63-5 |

Source

|

| Record name | tert-Butyl [1-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)